molecular formula C14H12ClFN2O B5670938 N-(4-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea

N-(4-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea

Cat. No. B5670938
M. Wt: 278.71 g/mol
InChI Key: PAPXEJVEGLDXBU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea is a urea derivative characterized by the presence of chlorophenyl and fluoro-methylphenyl groups. This compound is of interest due to its structural specificity, which may contribute to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of urea derivatives involves reactions between isocyanates and amines. For instance, a series of N,N′-disubstituted ureas containing polycyclic fragments, including fluoro(chloro)phenyl groups, were synthesized with yields ranging from 27% to 73%. These products show promise as inhibitors of human soluble epoxide hydrolase, indicating the versatility of urea derivatives in chemical synthesis and potential pharmacological applications (Danilov et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, such as FT-IR, NMR, and X-ray diffraction studies, plays a crucial role in confirming the chemical structure of synthesized compounds. For a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the structure was confirmed through IR and single crystal X-ray diffraction studies. These analyses are essential for understanding the spatial arrangement of atoms and the overall geometry of the molecule, which directly influences its chemical reactivity and physical properties (Najiya et al., 2014).

Chemical Reactions and Properties

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, chlorination, and reactions with other organic compounds, leading to a wide range of products with diverse chemical properties. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as an efficient reagent for the chlorination of amino esters, amides, and peptides, highlighting the compound's reactivity and utility in organic synthesis (Sathe et al., 2007).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-2-7-12(16)13(8-9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPXEJVEGLDXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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